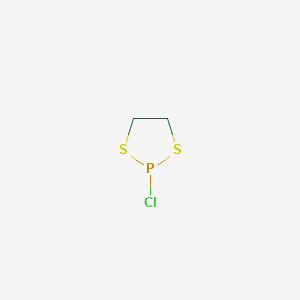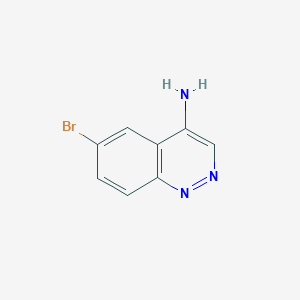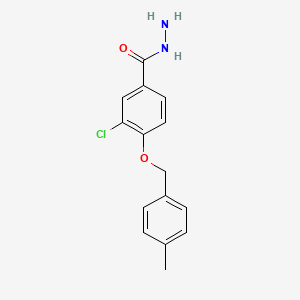
2-Chloro-1,3,2-dithiaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3,2-dithiaphospholane is an organophosphorus compound with the molecular formula C₂H₄ClPS₂ It is a five-membered ring structure containing phosphorus, sulfur, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1,3,2-dithiaphospholane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with 1,2-ethanedithiol in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3,2-dithiaphospholane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted phospholanes, sulfoxides, sulfones, and phosphines .
Aplicaciones Científicas De Investigación
2-Chloro-1,3,2-dithiaphospholane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3,2-dithiaphospholane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar in structure but contains oxygen instead of sulfur.
2-Chloro-1,3,2-oxathiaphospholane: Contains both oxygen and sulfur in the ring structure.
Propiedades
Número CAS |
4669-51-6 |
|---|---|
Fórmula molecular |
C2H4ClPS2 |
Peso molecular |
158.6 g/mol |
Nombre IUPAC |
2-chloro-1,3,2-dithiaphospholane |
InChI |
InChI=1S/C2H4ClPS2/c3-4-5-1-2-6-4/h1-2H2 |
Clave InChI |
ADDKHKLPZQPSHI-UHFFFAOYSA-N |
SMILES canónico |
C1CSP(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)


![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)






![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)
